

A Guide to the Spectroscopic Characterization of sec-Butylurea

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Compound of Interest

Compound Name: *Sec-butylurea*

Cat. No.: *B1265385*

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **sec-butylurea** (N-(1-methylpropyl)urea), a key chemical intermediate. Aimed at researchers and professionals in drug development and chemical synthesis, this document delves into the interpretation of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure and spectroscopic output, offering field-proven insights into experimental choices and data interpretation. Detailed, self-validating protocols for each analytical technique are provided to ensure methodological rigor and reproducibility. All data and mechanistic claims are substantiated with citations to authoritative sources.

Introduction and Molecular Structure

sec-Butylurea (CAS No: 689-11-2) is a urea derivative characterized by the presence of a secondary butyl group attached to one of the nitrogen atoms.[1] Its molecular formula is $\text{C}_5\text{H}_{12}\text{N}_2\text{O}$, with a molecular weight of approximately 116.16 g/mol.[1][2] Accurate structural elucidation and purity assessment are paramount in its application, particularly in the synthesis of herbicides and as a pharmaceutical intermediate.[2] Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and bonding.

The structure possesses a chiral center at the sec-butyl carbon, meaning it exists as a racemic mixture.[3] Understanding the connectivity and chemical environment of each atom is crucial for interpreting its spectroscopic data.

Figure 1: Chemical Structure of **sec-Butylurea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For **sec-butylurea**, both ^1H and ^{13}C NMR are essential for unambiguous identification.

^1H NMR Spectroscopy

The proton NMR spectrum of **sec-butylurea** is expected to show distinct signals for each unique proton environment. The presence of the chiral center results in diastereotopic protons, which can lead to more complex splitting patterns than might be initially predicted.

Interpretation:

- **-NH₂ Protons:** These protons typically appear as a broad singlet. Their chemical shift is variable and depends on solvent and concentration due to hydrogen bonding.
- **-NH- Proton:** This proton, adjacent to the chiral center, will appear as a doublet, coupled to the methine (-CH) proton.
- **-CH- (Methine) Proton:** This proton is coupled to the adjacent -NH proton, the methylene (-CH₂) protons, and the methyl (-CH₃) protons, resulting in a complex multiplet.
- **-CH₂- (Methylene) Protons:** These two protons are diastereotopic due to the adjacent chiral center. They will couple with the methine proton and the terminal methyl protons, appearing as a multiplet.
- **Terminal -CH₃ (Triplet):** The methyl group of the ethyl moiety is coupled to the adjacent methylene group, resulting in a triplet.
- **-CH₃ (Doublet):** The methyl group attached directly to the chiral center is coupled to the methine proton, appearing as a doublet.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Interpretation:

- C=O (Carbonyl) Carbon: This is the most deshielded carbon and will appear furthest downfield.
- -CH- (Methine) Carbon: The carbon of the chiral center.
- -CH₂- (Methylene) Carbon: The methylene carbon of the ethyl group.
- Two -CH₃ (Methyl) Carbons: The two methyl groups are in distinct chemical environments and will produce two separate signals.

Summary of NMR Data

The following table summarizes the expected chemical shifts for **sec-butylurea**. Data is sourced from publicly available spectral databases.[2]

Assignment	^1H NMR (ppm)	^{13}C NMR (ppm)
C=O	-	~158-162
-CH-	Multiplet	~45-50
-NH-	Broad	-
-NH ₂	Broad	-
-CH ₂ -	Multiplet	~29-33
-CH ₃ (doublet)	Doublet	~19-23
-CH ₃ (triplet)	Triplet	~9-13

Experimental Protocol: NMR Data Acquisition

This protocol describes a standard method for acquiring high-quality NMR spectra for a small organic molecule like **sec-butylurea**.

Causality: The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum. DMSO-d₆ is often preferred for ureas due to its ability to better solubilize the compound and slow down N-H proton exchange, allowing for clearer observation of -NH signals and their couplings.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **sec-butylurea**.
 - Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
- Instrument Setup (for a typical 300-500 MHz spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).

- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C channel.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.

Figure 2: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation: The IR spectrum of **sec-butylurea** is dominated by absorptions from the urea moiety.

- N-H Stretching: The -NH and -NH₂ groups will show strong, broad absorptions in the range of 3200-3400 cm⁻¹. The primary amine (-NH₂) may show two distinct peaks (symmetric and asymmetric stretching).
- C-H Stretching: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) are characteristic of the sp³ C-H bonds in the sec-butyl group.
- C=O Stretching (Amide I Band): A very strong and sharp absorption peak is expected around 1630-1680 cm⁻¹. This is a characteristic peak for the carbonyl group in a urea molecule.
- N-H Bending (Amide II Band): A strong peak around 1550-1640 cm⁻¹ results from the N-H bending vibration coupled with C-N stretching.

Summary of IR Data

The following table summarizes key IR absorption bands for **sec-butylurea**, consistent with data obtained from a KBr-pellet technique.[2][4]

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	N-H Stretching (asymmetric - NH ₂)
~3200	Strong, Broad	N-H Stretching (symmetric - NH ₂ and -NH)
2870-2960	Medium-Strong	C-H Stretching (alkyl)
~1650	Very Strong	C=O Stretching (Amide I)
~1580	Strong	N-H Bending (Amide II)

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

Causality: The KBr pellet method is chosen for solid samples to obtain a high-quality spectrum by minimizing scattering effects. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as a matrix to hold the sample.

- Sample Preparation:
 - Weigh approximately 1-2 mg of **sec-butylurea** and ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
 - Grind the two components together thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.
- Pellet Formation:
 - Transfer the powder to a pellet press die.
 - Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

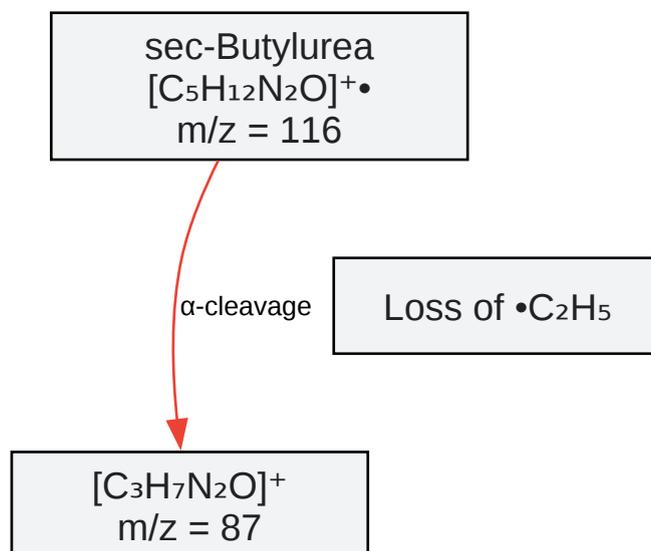
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Interpretation: For **sec-butylurea** (MW = 116.16), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 116. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A common analytical approach involves derivatization, such as trifluoroacetylation, followed by GC-MS analysis to improve volatility and chromatographic properties.^{[2][5]}

A primary fragmentation pathway involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.

- Molecular Ion (M^+): $m/z = 116$
- Alpha-Cleavage: Loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$) from the molecular ion is a favorable pathway, leading to a resonance-stabilized fragment at m/z 87.
- McLafferty Rearrangement: Another possible fragmentation could involve the loss of butene (C₄H₈) via a McLafferty-type rearrangement, resulting in a fragment at m/z 60.
- Other Fragments: Loss of the entire sec-butyl group can lead to a fragment at m/z 59.



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Figure 3: Proposed primary fragmentation pathway for **sec-butylurea** in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Causality: Gas Chromatography (GC) is coupled with Mass Spectrometry (MS) to separate the analyte from any impurities before it enters the mass spectrometer. This ensures that the resulting mass spectrum is of a pure compound. Electron Ionization (EI) is a standard, robust ionization method that produces reproducible fragmentation patterns useful for library matching and structural elucidation.

- Sample Preparation:
 - Prepare a dilute solution of **sec-butylurea** (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- GC Method Setup:
 - Injector: Set to a temperature sufficient to vaporize the sample without decomposition (e.g., 250 °C).
 - Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C). This separates compounds based on their boiling points and column interactions.
- Carrier Gas: Use high-purity helium at a constant flow rate.
- MS Method Setup:
 - Ion Source: Use Electron Ionization (EI) at the standard 70 eV.
 - Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-400).
 - Detector: Ensure the detector is calibrated and operating with appropriate gain.
- Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - The GC will separate the components, and as **sec-butylurea** elutes from the column, it will enter the MS ion source.
 - The mass spectrometer will record spectra continuously across the entire GC run. The spectrum corresponding to the apex of the chromatographic peak for **sec-butylurea** is used for analysis.

Conclusion

The structural identity of **sec-butylurea** is unequivocally confirmed through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (N-H, C=O), and mass spectrometry confirms the molecular weight and provides insight into its fragmentation. The detailed protocols and interpretations provided in this guide serve as a robust framework for the analysis of **sec-butylurea** and related compounds, ensuring scientific integrity and reproducibility in research and development settings.

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